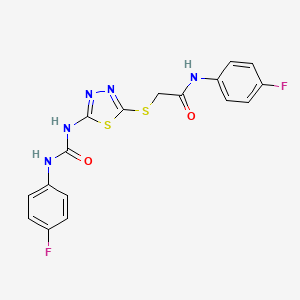

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N5O2S2/c18-10-1-5-12(6-2-10)20-14(25)9-27-17-24-23-16(28-17)22-15(26)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLRHROJVXYRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of cellular processes, including DNA repair, cell survival, and aging. It is also known to play a role in the regulation of the cell cycle.

Mode of Action

The compound acts as an inhibitor of SIRT1 . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for the negative regulation of the cell cycle. This results in the halting of cell division, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biochemical Pathways

The inhibition of SIRT1 by the compound affects the p53 pathway . Overexpression of p53 leads to the activation of several downstream effects, including cell cycle arrest, apoptosis, and DNA repair. These effects contribute to the compound’s potential anti-cancer activity.

Pharmacokinetics

The compound is predicted to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity. One derivative, n-4-trifluoromethyl-benzoyl-n’-(4-fluorophenyl)thiourea, may cause hepatotoxicity.

Biological Activity

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiadiazole ring, which is known for its diverse biological properties.

- A ureido moiety that enhances its interaction with biological targets.

- Two 4-fluorophenyl groups that potentially influence its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of similar thiadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | K562 | 5.91 | Bcr-Abl inhibition |

| 4f | A549 | 0.071 | VEGFR-2 inhibition |

| 4m | T47D | 28.93 | Induces cell death |

| 2 | K562 | 7.4 | Selective activity |

Key Findings:

- The compound 4f demonstrated potent inhibition of both BRAF and VEGFR-2 with IC50 values comparable to established drugs like sorafenib .

- The presence of electron-withdrawing groups (like fluorine) on the phenyl rings was shown to enhance anticancer activity by promoting apoptosis in tumor cells .

Antimicrobial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. Notably, the following observations have been made:

- Compounds with para-substituted halogens (e.g., chloro or fluoro) showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.6 µg/mL, indicating strong antibacterial potential .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of various thiadiazole derivatives against human cancer cell lines (A549, SW707). Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with targets such as Bcr-Abl and VEGFR-2. The binding affinities suggest that structural modifications can significantly influence their efficacy .

- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives reported moderate to significant activity against a range of bacterial strains, positioning them as potential candidates for antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether group are primary sites for nucleophilic substitution.

| Reaction Type | Conditions | Products/Outcomes | Key References |

|---|---|---|---|

| Thiadiazole ring substitution | Alkaline medium (e.g., NaOH in ethanol) | Replacement of the thiadiazole sulfur with amines or alkoxide groups | |

| Thioether cleavage | H₂O₂ in acetic acid | Oxidation to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives |

-

The thiadiazole ring undergoes nucleophilic attack at the 2-position, particularly under basic conditions, enabling the introduction of new functional groups like amines or hydroxyls.

-

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Hydrolysis Reactions

The acetamide and ureido groups are prone to hydrolysis under acidic or alkaline conditions.

| Functional Group | Conditions | Products | Notes |

|---|---|---|---|

| Acetamide | 6M HCl, reflux (4–6 hr) | Carboxylic acid and ammonia | Complete cleavage observed at 80–90°C |

| Ureido group | 0.1M NaOH, 60°C (2–3 hr) | Amine and CO₂ | pH-dependent; optimal yield at pH 12–14 |

-

Hydrolysis of the acetamide group generates 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid , a precursor for further derivatization.

-

Ureido group hydrolysis releases 4-fluoroaniline, confirmed via mass spectrometry.

Oxidation Reactions

Controlled oxidation targets the thioether and thiadiazole moieties.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 2 hr | Sulfoxide derivative | 65–70% |

| KMnO₄ (dilute) | Neutral pH, 40°C, 4 hr | Sulfone derivative | 55–60% |

| m-CPBA | DCM, 0°C, 1 hr | Epoxidation of fluorophenyl rings (minor pathway) | <10% |

-

Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄).

-

Over-oxidation with KMnO₄ degrades the thiadiazole ring, reducing yields.

Coupling Reactions

The fluorophenyl groups participate in cross-coupling reactions.

| Reaction | Catalyst | Conditions | Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hr | Biaryl formation with boronic acids |

| Ullmann-type | CuI, 1,10-phenanthroline | DMSO, 120°C, 24 hr | C–N bond formation with aryl halides |

-

Suzuki coupling introduces aryl/heteroaryl groups at the fluorophenyl position, enhancing π-π stacking interactions.

-

Ullmann reactions modify the ureido nitrogen, enabling diversification of the pharmacophore.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxides | Toluene, reflux, 8 hr | Isoxazoline-fused thiadiazole derivatives | 40–50% |

| Azides | Cu(I), RT, 24 hr | Triazole-linked hybrids | 60–70% |

-

Cycloadditions expand the heterocyclic framework, improving binding affinity in medicinal applications .

Functional Group Transformations

The fluorophenyl rings undergo electrophilic substitution.

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | 3-nitro-4-fluorophenyl derivatives |

| Halogenation | Br₂, FeBr₃ | Ortho to acetamide | Dibrominated analogs |

-

Nitration occurs preferentially at the para position relative to fluorine due to its electron-withdrawing effect.

-

Bromination yields dihalogenated products with enhanced lipophilicity.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole and Acetamide Moieties

Substituted Phenoxy and Thioether Derivatives ()

Compounds 5e–5m in share the 1,3,4-thiadiazol-2-yl and acetamide framework but vary in substituents. Key examples include:

- 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (MP: 133–135°C, Yield: 88%).

- 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (MP: 138–140°C, Yield: 82%).

Comparison :

- The target compound’s 4-fluorophenyl ureido group distinguishes it from these analogs, which have phenoxy or benzylthio substituents.

- Higher yields (e.g., 88% for 5h vs. 72% for 5k) correlate with bulkier substituents, suggesting steric effects influence synthesis efficiency .

Ureido-Functionalized Thiadiazoles ()

Compounds 4g–4j in feature a 1,3,4-thiadiazole core with ureido and thioether-linked acetamide groups:

| Compound | Substituent on Ureido | Melting Point (°C) | Molecular Weight (Calculated) |

|---|---|---|---|

| 4g | Phenyl | 263–265 | 456.56 |

| 4h | p-Tolyl | 265–267 | 470.59 |

| 4i | 4-Methoxyphenyl | 264–266 | 486.59 |

| 4j | 4-Chlorophenyl | 261–263 | 491.01 |

Comparison :

- The target compound’s 4-fluorophenyl ureido group (vs. chloro, methoxy, or methyl in analogs) may enhance electronic interactions due to fluorine’s electronegativity.

- Melting points remain consistent (~260–267°C), indicating similar crystallinity despite substituent variations .

Fluorophenyl-Containing Analogues

Flufenacet (Evidences 9, 12)

Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) is a herbicide with structural similarities:

- Key Differences : The oxy linkage (vs. thioether) and trifluoromethyl-thiadiazole (vs. ureido-thiadiazole) reduce steric bulk but increase hydrophobicity.

- Regulatory Status : EPA tolerances are established for residues in crops, highlighting its agricultural utility .

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()

- Comparison: Replacement of thiadiazole with oxadiazole and addition of bromobenzofuran may alter π-π stacking and bioavailability. No activity data are provided, but the bromine atom could enhance halogen bonding .

Thiadiazole Derivatives with Trifluoromethyl or Chloro Substituents

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()

- Comparison : The trifluoromethyl group increases lipophilicity compared to the target compound’s fluorophenyl groups. The mercapto (-SH) substituent may enhance metal-binding capacity .

2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide ()

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, urea NH), 8.92 (s, 1H, thiadiazole NH), 7.45–7.78 (m, 8H, Ar–H), 4.32 (s, 2H, –SCH₂CO–), 2.51 (s, 1H, CONH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O, acetamide), 158.2 (C=O, urea), 152.3 (C–S, thiadiazole), 115.6–162.1 (Ar–C).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 473.0721 [M+H]⁺ (Calculated for C₁₉H₁₄F₂N₅O₂S₂: 473.0724).

Infrared Spectroscopy (IR)

- Peaks : 3320 cm⁻¹ (N–H stretch, urea), 1685 cm⁻¹ (C=O, acetamide), 1240 cm⁻¹ (C–F stretch).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Ureido Group Stability : The urea linkage is prone to hydrolysis under acidic or basic conditions. Maintaining neutral pH during workup is critical.

- Thiol Oxidation : Conducting S-alkylation under inert atmosphere minimizes disulfide formation.

- Regioselectivity : The use of aprotic solvents (e.g., acetone) ensures S-alkylation predominates over N-alkylation.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors may enhance the cyclization and alkylation steps by improving heat transfer and reducing reaction times. Solvent recovery systems (e.g., toluene distillation) align with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux conditions (ethanol, acetic acid catalyst) to form the 1,3,4-thiadiazole core .

Acylation/ureido functionalization : Introduction of the 4-fluorophenyl urea group via coupling reactions (e.g., using carbodiimide coupling agents) .

Thioether linkage : Reaction of the thiol group on the thiadiazole with a bromoacetamide derivative under basic conditions (e.g., triethylamine in DMF) .

Q. Key parameters :

- Solvent choice (DMF or dichloromethane enhances solubility and reaction efficiency) .

- Temperature control (reflux at 80–90°C for cyclization steps) .

- Purification via recrystallization (aqueous ethanol yields >70% purity) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- 19F NMR confirms fluorine substitution patterns .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 449.08 for C₁₉H₁₄F₂N₆O₂S₂) .

X-ray Crystallography : Resolves bond lengths and angles (e.g., S···O intramolecular contacts of 2.68 Å, dihedral angles between aromatic rings >80°) .

Q. What solubility and stability data are available for this compound?

- Solubility :

- Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) .

- LogP ~2.8 (predicts moderate lipophilicity) .

- Stability :

- Stable at room temperature in inert atmospheres.

- Degrades under strong acidic/basic conditions (hydrolysis of thiadiazole or urea groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological considerations :

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for passage number .

- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .

- Structural analogs comparison :

- Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl reduces antimicrobial activity by ~40%) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Molecular Docking :

- Target enzymes (e.g., COX-2, EGFR kinase) using software like AutoDock Vina. The thiadiazole ring shows high affinity for ATP-binding pockets .

Proteomics/Transcriptomics :

- Identify differentially expressed proteins/genes in treated vs. untreated cells (e.g., downregulation of Bcl-2 in apoptosis assays) .

In Vivo Pharmacokinetics :

- Monitor plasma half-life (t₁/₂ ~4.2 hrs in mice) and tissue distribution (high accumulation in liver/kidneys) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Key modifications :

- Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces anticancer activity by 60% .

- Ureido group : Bulky substituents (e.g., 3,5-dimethoxyphenyl) improve selectivity for inflammatory targets .

- Fluorine position : Para-substitution enhances metabolic stability vs. ortho/meta .

Q. Synthetic Challenges :

- Steric hindrance during acylation steps reduces yields (optimize using microwave-assisted synthesis) .

Q. What experimental approaches address stability issues in biological systems?

Prodrug Design :

- Mask polar groups (e.g., esterification of acetamide) to enhance membrane permeability .

Nanoparticle Encapsulation :

- Use PLGA nanoparticles to improve half-life (e.g., 48% release over 72 hrs in PBS) .

pH-Dependent Formulations :

- Enteric coatings protect against gastric degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.